Cyanophthalide

Catalog No.
S1935908
CAS No.
27613-27-0
M.F
C9H5NO2
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanophthalide

CAS Number

27613-27-0

Product Name

Cyanophthalide

IUPAC Name

3-oxo-1H-2-benzofuran-1-carbonitrile

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H

InChI Key

PUIVIZQHTBRFTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OC2=O)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C#N

Application in Pharmaceuticals

Specific Scientific Field: Pharmaceuticals and Medicinal Chemistry

Summary of the Application: 5-Cyanophthalide is a key intermediate in the preparation of citalopram , a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant .

Methods of Application or Experimental Procedures: The process for the preparation of 5-cyanophthalide involves reacting pharmaceutically acceptable salts of 5-carboxyphthalide with an alkyl chloroformate to obtain a mixed anhydride. This anhydride is then reacted with an alkyldisilazane to obtain an amide, which is finally reacted with a chloride to obtain substantially pure 5-cyanophthalide .

Results or Outcomes: The result of this process is the production of 5-cyanophthalide, which is a key intermediate in the synthesis of citalopram . Citalopram is used as an antidepressant and in the treatment of conditions such as obesity and alcoholism .

Improved Process for Preparation

Specific Scientific Field: Chemical Engineering and Industrial Chemistry

Summary of the Application: An improved process for the preparation of 5-cyanophthalide has been developed . This process involves reacting 5-carboxyphthalide with ammonium carbonate in the presence of ethyl polyphosphate .

Methods of Application or Experimental Procedures: The process begins with 5-carboxyphthalide, which is reacted with ammonium carbonate in the presence of ethyl polyphosphate. This reaction can be carried out with or without a solvent. The 5-cyanophthalide formed is then isolated by conventional methods .

Results or Outcomes: The result of this process is the production of 5-cyanophthalide, which can be used as an intermediate in the synthesis of other compounds .

Process Starting from 5-carboxyphthalide

Summary of the Application: A new process has been described for obtaining 5-cyanophthalide, which is an intermediate used for the synthesis of citalopram and its active enantiomer S (+) citalopram .

Methods of Application or Experimental Procedures: The process starts from 5-carboxyphthalide which is converted into the corresponding acylochloride. The latter is reacted with hydroxylamine to give the corresponding hydroxamyl phthalide which is subsequently subjected to a dehydration reaction to give 5-cyanophthalide .

Results or Outcomes: The result of this process is the production of 5-cyanophthalide, which is a key intermediate in the synthesis of citalopram and its active enantiomer S (+) citalopram .

Cyanophthalide, specifically 5-cyanophthalide, is a chemical compound with the molecular formula C9H5NO2C_9H_5NO_2 and a CAS registry number of 82104-74-3. It is characterized by its crystalline structure, typically appearing as white to light yellow powder. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly the antidepressant Citalopram .

, primarily involving nucleophilic substitutions and condensation reactions. A common reaction involves its conversion from 5-carboxyphthalide through a dehydration process using thionyl chloride, which transforms the carboxylic acid into a cyano group . The general reaction pathway includes:

  • Formation of 5-chloroformyl derivative: The initial reaction of 5-carboxyphthalide with thionyl chloride produces a 5-chloroformyl intermediate.
  • Nucleophilic attack: This intermediate can then react with various nucleophiles, such as sulfamide, to yield 5-cyanophthalide .

Cyanophthalide exhibits biological activity primarily as a precursor in the synthesis of Citalopram, which is used to treat major depressive disorder. While direct biological effects of cyanophthalide itself are less documented, its derivatives have been shown to influence serotonin reuptake mechanisms, contributing to their antidepressant effects .

Cyanophthalide has significant applications in pharmaceutical chemistry:

  • Intermediate for Antidepressants: It is primarily used in the synthesis of Citalopram and its active enantiomers, which are crucial for treating depression .
  • Chemical Research: Its unique structure allows it to serve as a building block for various chemical compounds in research settings.

Cyanophthalide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
PhthalideC8H6OC_8H_6OBasic structure without cyano group; used in organic synthesis.
CitalopramC_{20}H_{21}F_{N}_2OAn antidepressant derived from cyanophthalide; more complex structure.
EscitalopramC_{20}H_{21}F_{N}_2OActive enantiomer of Citalopram; higher potency as an antidepressant.
5-BromophthalideC_8H_5BrOHalogenated derivative; used in similar synthetic pathways but lacks cyano functionality.

Cyanophthalide's unique cyano group distinguishes it from these compounds, providing specific reactivity that is essential for its role in pharmaceutical synthesis.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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